molecular formula C59H79N15O13 B1599975 (D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone CAS No. 54784-44-0

(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone

Cat. No. B1599975
CAS RN: 54784-44-0
M. Wt: 1206.4 g/mol
InChI Key: VQKMKQJDJGQSDZ-SZYFUYGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone” is a chemical compound . It has a molecular formula of C59H79N15O13 and a molecular weight of 1206.4 g/mol.


Synthesis Analysis

A highly potent analog of luteinizing hormone-releasing hormone (LH-RH), pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHCH2-CH3 was synthesized by the conventional solution method . The key intermediate, H-Leu-Arg (NO2)-Pro-NHCH2-CH3, was prepared by the stepwise manner using the activated esters of the corresponding protected amino acids .


Molecular Structure Analysis

The high-resolution structure of the human GHRHR bound to its endogenous ligand reveals a characteristic hormone recognition pattern of GHRH by GHRHR . The α-helical GHRH forms an extensive and continuous network of interactions involving all the extra-cellular loops (ECLs), all the transmembrane ™ helices except TM4, and the extracellular domain (ECD) of GHRHR .


Chemical Reactions Analysis

Growth hormone-releasing hormone (GHRH) regulates the secretion of growth hormone that virtually controls metabolism and growth of every tissue through its binding to the cognate receptor .


Physical And Chemical Properties Analysis

“(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone” has a molecular formula of C59H79N15O13 and a molecular weight of 1206.4 g/mol.

Scientific Research Applications

LH-Releasing Activity

Luteinizing hormone (LH)-releasing activity of potent LH-releasing hormone (RH) analogs, including modifications like "(D-Phe2)-(D-ala6)-luteinizing hormone-releasing hormone," was investigated to develop effective LH-RH antagonists. These analogs showed significant promise in vitro, suggesting their potential in modulating LH release for therapeutic purposes (Coy, Labrie, Savary, Coy, & Schally, 1975).

Antagonistic Properties

Research on highly potent antagonists of luteinizing hormone-releasing hormone free of edematogenic effects focused on analogs that eliminate undesirable side effects while retaining therapeutic efficacy. This includes modifications at position 6 with D-ureidoalkyl amino acids, indicating these analogs' clinical utility without adverse edematogenic effects (Bajusz, Kovács, Gazdag, Bokser, Karashima, Csernus, Janáky, Guoth, & Schally, 1988).

Antiovulatory and Contraceptive Applications

The antiovulatory activity of analogs substituted in positions 2 and 6, including "[D-Phe2]-LH-RH" with D-Ala6, highlights their potential in developing contraceptive solutions. These compounds showed varying degrees of antiovulatory activity, suggesting their application in reproductive health management (Beattie, Corbin, Foell, Garsky, Mckinley, Rees, Sarantakis, & Yardley, 1975).

Inhibition of Tumor Growth

Studies have also explored the potential of these analogs in inhibiting the growth of human mammary tumor cells, indicating a direct effect on mammary tumor cells. This research opens avenues for treating breast cancer with LH-RH analogs devoid of edematogenic effects, providing a therapeutic strategy against human mammary tumors (Sharoni, Bosin, Miinster, Levy, & Schally, 1989).

Structural and Functional Insights

Further studies focusing on the structure-activity relationship for peptide growth hormone secretagogues, including analogs with the core Ala-Trp-(D-Phe)-Lys, shed light on essential amino acids for biological receptor interaction. This research is vital for understanding how these analogs modulate receptor activity, potentially aiding in the development of new therapeutic agents (Ferro, Krotov, Zvereva, Rodchenkov, & Segura, 2017).

Mechanism of Action

Target of Action

The primary target of (D-Phe²)-(D-ala⁶)-luteinizing hormone-releasing hormone, also known as a growth hormone-releasing peptide (GHRP), is the growth hormone (GH) secretagogue receptor in the pituitary gland . This receptor plays a crucial role in stimulating the release of GH .

Mode of Action

The compound interacts with its target receptors in a dose-dependent manner, leading to an increase in GH release . Unlike growth hormone-releasing hormone (GHRH), this peptide releases GH via a calcium-dependent, cAMP-independent mechanism . It’s worth noting that the GHRP-induced increases in intracellular calcium and GH release are sensitive to somatostatin inhibition .

Biochemical Pathways

The compound affects the GH secretion pathway. It increases intracellular calcium levels, which in turn stimulates the release of GH . This process is independent of the cAMP pathway, which is typically involved in GH release . The compound’s action is additive to cAMP-elevating agents and protein kinase C, indicating these agents stimulate GH release via a mechanism separate from that of GHRP .

Pharmacokinetics

They can be administered in various ways, including intranasally, and still stimulate GH secretion .

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors. For example, the presence of somatostatin, a hormone that inhibits GH release, can suppress the compound’s effects . Additionally, the compound’s GH-releasing effect is dependent on an intact GHRH signaling system

Future Directions

The development of potent peptide hormone analogues, new biomedical devices for pulsatile administration and sustained delivery, and sophisticated experimental methods for the evaluation of hypothalamic-pituitary-gonadal function have all contributed to a rapid application of the experimental concepts to clinical reality . The role of GHRH in GHS-induced GH release has been attributed primarily to the ability of GHS to release GHRH from hypothalamic neurons .

properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O13/c1-32(2)25-42(53(82)68-41(15-9-23-63-59(61)62)58(87)74-24-10-16-47(74)57(86)65-30-48(60)77)69-50(79)33(3)66-52(81)43(27-35-17-19-37(76)20-18-35)71-56(85)46(31-75)73-55(84)45(28-36-29-64-39-14-8-7-13-38(36)39)72-54(83)44(26-34-11-5-4-6-12-34)70-51(80)40-21-22-49(78)67-40/h4-8,11-14,17-20,29,32-33,40-47,64,75-76H,9-10,15-16,21-28,30-31H2,1-3H3,(H2,60,77)(H,65,86)(H,66,81)(H,67,78)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,83)(H,73,84)(H4,61,62,63)/t33-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKMKQJDJGQSDZ-SZYFUYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54784-44-0
Record name LHRH, Phe(2)-ala(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054784440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phe2,D-Ala6-luteinizing hormonereleasing hormon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WY-18185
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CH971OO9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 2
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 3
Reactant of Route 3
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 4
Reactant of Route 4
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 5
Reactant of Route 5
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 6
Reactant of Route 6
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.